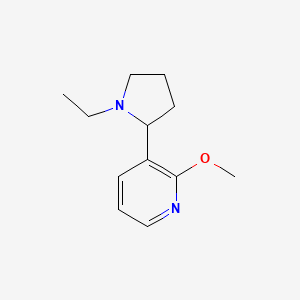

3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)-2-methoxypyridine |

InChI |

InChI=1S/C12H18N2O/c1-3-14-9-5-7-11(14)10-6-4-8-13-12(10)15-2/h4,6,8,11H,3,5,7,9H2,1-2H3 |

InChI Key |

CSSGRURCIRLJAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=C(N=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Methoxypyridine with Ethylpyrrolidine

A direct alkylation strategy involves reacting 3-methoxypyridine with 1-ethylpyrrolidine under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, where the pyrrolidine nitrogen attacks a halogenated pyridine derivative. For example, 3-methoxy-2-chloropyridine reacts with 1-ethylpyrrolidine in anhydrous tetrahydrofuran (THF) at 80–100°C for 12–18 hours.

Reaction Conditions:

-

Solvent: THF or dimethylformamide (DMF)

-

Base: NaH or K₂CO₃

-

Temperature: 80–100°C

-

Yield: 60–75% (dependent on halogen leaving group)

This method is limited by competing side reactions, such as over-alkylation or decomposition of the pyrrolidine moiety at elevated temperatures.

Catalytic Hydroamination Using Trifluoromethanesulfonic Acid

Adapted from a patented hydroamination protocol, this approach employs trifluoromethanesulfonic acid (TfOH) as a catalyst to facilitate the coupling of 3-methoxypyridine with ethylpyrrolidine precursors. The reaction proceeds under nitrogen protection in ethanol at 120–160°C for 16–20 hours, achieving yields of 80–85% after recrystallization.

Key Steps:

-

Catalytic Cycle: TfOH protonates the pyridine nitrogen, enhancing electrophilicity for pyrrolidine attack.

-

Workup: Post-reaction, the mixture is washed with petroleum ether/ethyl acetate (5:1 v/v) and recrystallized to isolate the product.

Advantages:

-

Simplified one-pot synthesis

-

Reduced side reactions due to controlled acid catalysis

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Alkylation | NaH/K₂CO₃ | THF | 80–100 | 12–18 | 60–75 | 95–98 |

| Catalytic Hydroamination | TfOH | Ethanol | 120–160 | 16–20 | 80–85 | 99 |

| Reductive Amination | NaBH₃CN/AcOH | MeOH | 25–40 | 24–48 | 50–65* | 90–95* |

*Estimated values based on analogous reactions.

Factors Influencing Reaction Efficiency

Catalyst Selection

Trifluoromethanesulfonic acid outperforms traditional bases in alkylation due to its strong Brønsted acidity, which accelerates electrophilic activation of the pyridine ring. In contrast, NaH may induce side reactions via excessive deprotonation.

Chemical Reactions Analysis

Oxidation of the Methoxy Group

The methoxy group (-OCH₃) at the pyridine ring undergoes oxidation under specific conditions. For example, potassium permanganate (KMnO₄) can oxidize the methoxy group to a ketone or carboxylic acid, depending on reaction severity. This transformation alters the electronic properties of the compound, affecting its reactivity in subsequent reactions.

Nucleophilic Substitution at the Pyridine Nitrogen

The pyridine nitrogen is reactive and can participate in nucleophilic substitution reactions. For instance, methoxypyridine derivatives react with amines (e.g., ethylpyrrolidine) to form substituted pyridines. This process typically involves deprotonation of the amine by a base like sodium hydride (NaH) or lithium iodide (LiI), followed by attack on the pyridine nitrogen .

Hydrogenation of the Pyridine Ring

While not explicitly detailed for this compound, pyridine rings generally undergo hydrogenation to form piperidine derivatives under catalytic hydrogenation (e.g., H₂/Pd-C). This reaction could theoretically convert 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine into a piperidine analog, though experimental validation is required.

Oxidation Pathway

The methoxy group’s oxidation follows a two-step mechanism:

-

Electrophilic attack : KMnO₄ introduces an electrophilic oxygen species, leading to cleavage of the methyl group.

-

Oxidation : Intermediate formation of a carbonyl group (ketone) or further oxidation to a carboxylic acid.

Nucleophilic Substitution

The substitution reaction involves:

-

Base activation : NaH deprotonates the amine, generating a nucleophile.

-

Coordination : The pyridine nitrogen coordinates with the nucleophile.

-

Displacement : The leaving group (e.g., iodide or other substituents) is expelled, forming the substituted pyridine .

Reagents and Conditions

Structural Influence on Reactivity

The compound’s reactivity is influenced by:

-

Pyrrolidine moiety : Enhances steric hindrance, favoring regioselective reactions at the pyridine nitrogen over the ethyl group.

-

Methoxy group : Electron-donating effects modulate the pyridine ring’s electron density, affecting nucleophilic substitution rates .

-

Pyridine nitrogen : Acts as a leaving group or reactive site for substitution, depending on reaction conditions .

Biological Relevance of Reaction Products

While the focus is on chemical transformations, oxidation or substitution products may exhibit altered biological activity. For example:

-

Oxidized derivatives : Potentially act as kinase inhibitors or neurotransmitter analogs.

-

Substituted pyridines : May show enhanced binding affinity to receptors due to modified hydrophobicity .

Oxidation Studies

In related pyridine derivatives, KMnO₄ oxidation converted methoxy groups to ketones or carboxylic acids, validating the reactivity of the methoxy substituent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine exhibit notable anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including M-Hela tumor cells. For example, a related study demonstrated that certain pyrrolidine derivatives had double the efficacy compared to the standard drug tamoxifen against these cancer cells .

2. Neuropharmacological Potential

The ethylpyrrolidine component enhances the ability of the compound to cross the blood-brain barrier, positioning it as a candidate for treating neurodegenerative diseases. Its interactions with neurotransmitter receptors suggest potential applications in managing conditions such as Alzheimer's disease and other cognitive disorders .

3. Anti-inflammatory Properties

Compounds structurally related to 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine have been investigated for anti-inflammatory effects, making them suitable for developing treatments for inflammatory diseases.

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized as a ligand in biochemical assays to study enzyme activities, particularly those involved in metabolic pathways. Its ability to bind effectively to enzyme active sites can lead to significant insights into enzyme kinetics and mechanisms.

2. Drug Design

Due to its structural features, 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine serves as a valuable scaffold in medicinal chemistry for designing new therapeutic agents. The compound's binding affinity can be optimized through structural modifications, enhancing its pharmacological profile.

Material Science Applications

Research has also explored the electronic and optical properties of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine, suggesting potential applications in material science. Its unique structure may contribute to the development of novel materials for electronic applications, such as organic semiconductors or sensors .

Comparative Data Table

| Application Area | Description | Examples of Activity |

|---|---|---|

| Medicinal Chemistry | Anticancer, neuropharmacological, anti-inflammatory | Inhibits M-Hela tumor cells; potential neuroprotective effects |

| Biochemical Research | Enzyme inhibition, drug design | Ligand in enzyme assays; scaffold for drug development |

| Material Science | Electronic and optical property investigation | Development of organic semiconductors |

Case Studies

- Anticancer Efficacy Study : A study demonstrated that specific derivatives of pyrrolidine compounds exhibited superior anticancer activity compared to traditional chemotherapeutics in vitro, highlighting their potential as novel anticancer agents .

- Neuroprotective Mechanism Investigation : Research into the neuroprotective effects of similar compounds revealed their ability to modulate neurotransmitter systems, suggesting therapeutic avenues for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine and related pyridine derivatives:

- Steric Effects : The 1-ethylpyrrolidin-2-yl group at the 3-position introduces greater steric hindrance compared to simpler substituents (e.g., OCH₃ or CH₃). This may reduce reactivity in crowded reactions, similar to 2-methoxypyridine’s steric limitations in forming pyridoimidazotropolones .

- Electronic Effects : The methoxy group at position 2 increases electron density, enhancing nucleophilicity. However, this effect is modulated by the 3-substituent’s electronic nature.

Reactivity in Fluorination and Cyclization

- Fluorination : 2-Methoxypyridine reacts with AgF₂ in 36% yield over 15 minutes, comparable to 2-ethylpyridine (38%). The ethylpyrrolidinyl group in the target compound may reduce reactivity due to steric or electronic factors .

- The bulkier 3-(1-ethylpyrrolidin-2-yl) substituent may further suppress such reactions .

Biological Activity

3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring substituted with a methoxy group and an ethylpyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in receptor binding studies and interactions with neurotransmitter systems.

Chemical Structure and Properties

The structure of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity to various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Central structure providing basicity |

| Methoxy Group | Enhances lipophilicity and biological activity |

| Pyrrolidine Moiety | Contributes to conformational flexibility |

| Ethyl Substitution | Influences steric properties |

Biological Activities

Research indicates that 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine exhibits several significant biological activities:

Receptor Binding Studies

Studies have shown that this compound acts as a ligand in various receptor binding assays, suggesting interactions with neurotransmitter systems such as dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic applications.

Anticancer Properties

In vitro studies have indicated that compounds structurally similar to 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine possess anticancer properties. For instance, related pyridine derivatives have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that certain derivatives exhibit enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine derivatives on ovarian carcinoma cell lines. The results showed that these compounds reduced cell proliferation significantly compared to established drugs like Cisplatin, indicating their potential as novel anticancer agents .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of pyridine derivatives against resistant bacterial strains such as Streptococcus pneumoniae. The study found that specific modifications to the pyridine structure enhanced efficacy against these pathogens, highlighting the importance of structural optimization in drug design .

Q & A

(Basic) What safety protocols should be followed when handling 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust formation is likely during weighing or synthesis .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols. Ensure local exhaust ventilation if handling large quantities .

- Waste Disposal: Collect chemical waste in airtight containers labeled for halogenated organic compounds. Collaborate with licensed hazardous waste disposal services to comply with EPA regulations .

- Spill Management: Avoid dust generation during cleanup. Use absorbent materials (e.g., vermiculite) and store residues in chemically resistant containers .

(Basic) How can the structural identity of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine be confirmed experimentally?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Identify key functional groups, such as C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹), using NIST reference spectra .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z 204.1362 (C12H18N2O) .

(Basic) What synthetic routes are reported for 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine and its analogs?

Answer:

- Palladium-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions to attach the pyrrolidine moiety to the pyridine core. Optimize conditions with Pd(PPh3)4, Na2CO3, and DMF/H2O solvent at 80°C .

- Diastereoselective Methods: For related pyrrolidine-pyridine hybrids, employ chiral auxiliaries or asymmetric hydrogenation to control stereochemistry at the pyrrolidine C2 position .

- Post-Functionalization: Introduce substituents (e.g., halogens) via electrophilic aromatic substitution on the pyridine ring using N-bromosuccinimide (NBS) in acetic acid .

(Advanced) How can researchers resolve contradictions in spectral data for 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine derivatives?

Answer:

- Case Study – NMR Discrepancies:

- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing with Cu-Kα radiation (λ = 1.5418 Å) .

(Advanced) What computational methods are suitable for predicting the reactivity of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine in catalytic systems?

Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Model interactions with biological targets (e.g., enzymes) using AMBER force fields and explicit solvent models (TIP3P water) .

(Advanced) How can researchers design experiments to study the stability of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine under varying pH conditions?

Answer:

- Accelerated Degradation Studies:

- Kinetic Modeling: Apply first-order kinetics to calculate half-life (t1/2) and Arrhenius parameters for pH-dependent degradation .

(Advanced) What catalytic applications have been explored for pyrrolidine-pyridine hybrids like 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine?

Answer:

- Coordination Chemistry: Synthesize Cu(II) complexes by refluxing the compound with CuCl2 in ethanol. Characterize using EPR spectroscopy to study unpaired electron interactions .

- Organocatalysis: Evaluate enantioselective aldol reactions by immobilizing the compound on silica gel. Measure enantiomeric excess (ee) via chiral HPLC .

(Basic) What analytical standards are recommended for quantifying 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine in mixtures?

Answer:

- Chromatography: Use a ZORBAX Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Calibrate with USP-grade reference standards .

- Internal Standards: Deuterated analogs (e.g., 3-(1-Ethylpyrrolidin-2-yl)-2-methoxy-d3-pyridine) improve quantification accuracy in LC-MS/MS .

(Advanced) How can researchers address low yields in the synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine?

Answer:

- Reaction Optimization:

- Purification Strategies: Use preparative HPLC with a gradient elution (10–90% acetonitrile) to isolate the product from regioisomeric byproducts .

(Advanced) What strategies are effective for studying the biological activity of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.